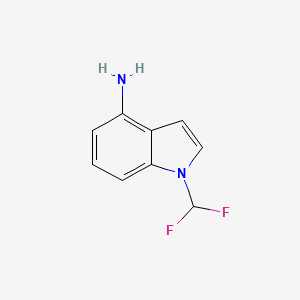
1-(difluoromethyl)-1H-indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(difluoromethyl)-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals. This particular compound is characterized by the presence of a difluoromethyl group attached to the indole ring, which can influence its chemical properties and biological activities .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that difluoromethyl groups can be transferred to various sites in a molecule, both in stoichiometric and catalytic modes . This could potentially alter the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition can disrupt the normal flow of electrons within the mitochondria, affecting energy production and other downstream effects.
Pharmacokinetics
For instance, the difluoromethyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-4-amine could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-1H-indol-4-amine typically involves the introduction of the difluoromethyl group to the indole ring. One common method is the reaction of indole derivatives with difluoromethylating agents under specific conditions. For instance, the reaction of 1H-indole with difluoromethylamine in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(difluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(difluoromethyl)-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
1-(difluoromethyl)-1H-indol-4-amine can be compared with other indole derivatives such as:
1H-Indol-4-amine: Lacks the difluoromethyl group, which can result in different chemical and biological properties.
1H-Indol-5-amine: Similar structure but with the amine group at a different position on the indole ring.
1H-Indol-3-amine: Another indole derivative with distinct properties due to the position of the amine group. The presence of the difluoromethyl group in this compound makes it unique, potentially enhancing its stability and biological activity compared to other indole derivatives
Eigenschaften
IUPAC Name |
1-(difluoromethyl)indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIEJOCXPSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
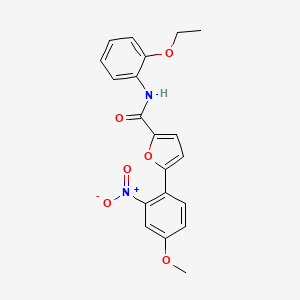
![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
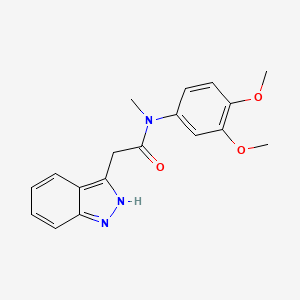
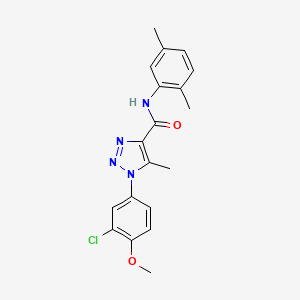
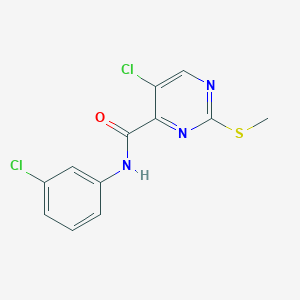
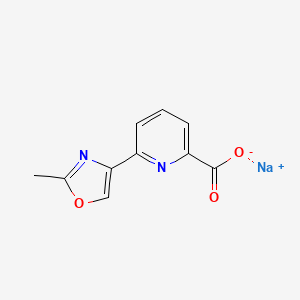
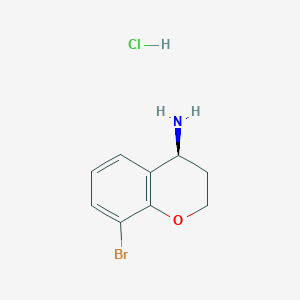
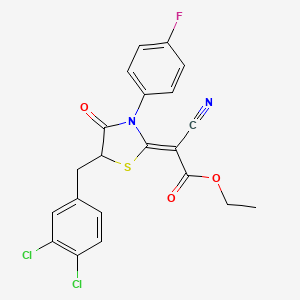
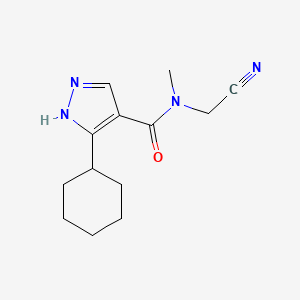
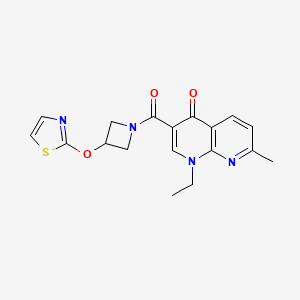
![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)
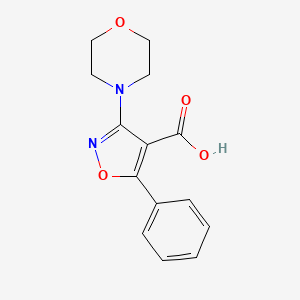
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)
